molecular formula C21H20ClNO2 B11948487 3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide CAS No. 853311-69-0

3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B11948487
CAS No.: 853311-69-0
M. Wt: 353.8 g/mol
InChI Key: BIPVINCAYQZJFX-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, a furyl ring, and a dimethylphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Friedel-Crafts Acylation: This step involves the acylation of 4-chlorobenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Furan Ring Formation: The next step involves the formation of the furan ring through cyclization reactions.

    Amidation: The final step is the amidation reaction where the intermediate is reacted with 2,4-dimethylaniline to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar structural features but different functional groups.

    (-)-Carvone: A natural compound with distinct biological activities.

Uniqueness

3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential applications. Its structural complexity allows for diverse chemical modifications and functionalization, making it a valuable compound in research and industry.

Properties

CAS No.

853311-69-0

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2,4-dimethylphenyl)propanamide

InChI

InChI=1S/C21H20ClNO2/c1-14-3-10-19(15(2)13-14)23-21(24)12-9-18-8-11-20(25-18)16-4-6-17(22)7-5-16/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,24)

InChI Key

BIPVINCAYQZJFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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